molecular formula C4H7NO2 B8013329 (4,5-Dihydro-oxazol-2-yl)-methanol

(4,5-Dihydro-oxazol-2-yl)-methanol

Cat. No.: B8013329
M. Wt: 101.10 g/mol
InChI Key: APZBIEHZUCEYNW-UHFFFAOYSA-N
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Description

(4,5-Dihydro-oxazol-2-yl)-methanol is a chemical compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-oxazol-2-yl)-methanol typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the condensation of amino alcohols with carboxylic acids under dehydrating conditions to form the oxazoline ring . Another approach involves the ring-opening of oxazolines under Lewis acid catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-oxazol-2-yl)-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4,5-Dihydro-oxazol-2-yl)-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Dihydro-oxazol-2-yl)-methanol depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity . The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dihydro-oxazol-2-yl)-methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound for scientific study.

Properties

IUPAC Name

4,5-dihydro-1,3-oxazol-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-4-5-1-2-7-4/h6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZBIEHZUCEYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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